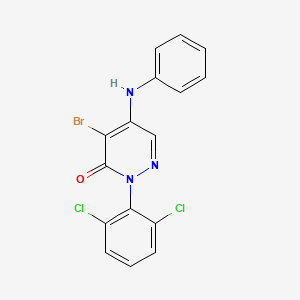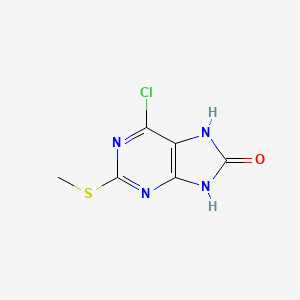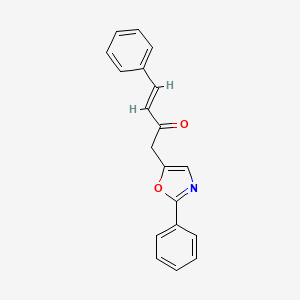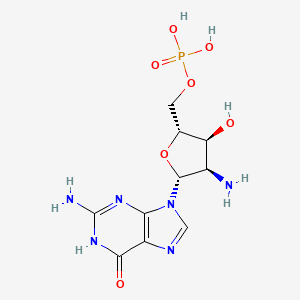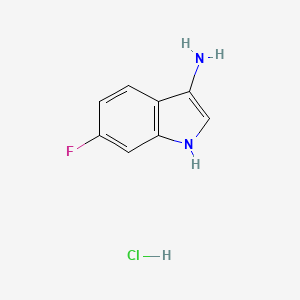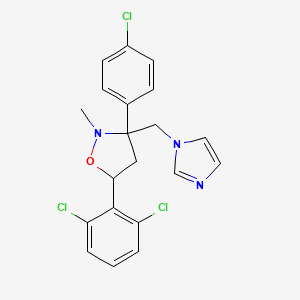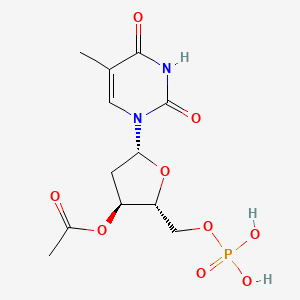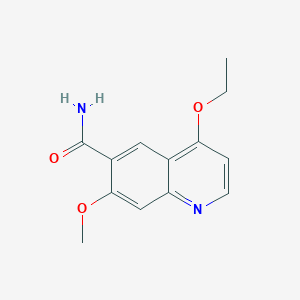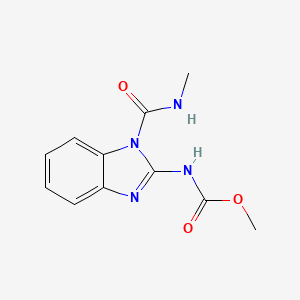
Azindoyle
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azindoyle is a heterocyclic compound that belongs to the class of azoles, which are five-membered aromatic rings containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azindoyle can be synthesized through several synthetic routes. One common method involves the cyclization of pyridine and pyrrole building blocks . This process typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the use of palladium-catalyzed intramolecular Heck reactions has been reported to be effective in synthesizing this compound derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound compounds often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of novel synthetic strategies has allowed for the production of diversely substituted this compound derivatives, which are of significant interest in drug discovery and other applications .
Análisis De Reacciones Químicas
Types of Reactions
Azindoyle undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and catalytic hydrogenation.
Nucleophiles: Such as azide ions and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced this compound derivatives. Substitution reactions can result in a variety of substituted this compound compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of azindoyle compounds involves their interaction with specific molecular targets and pathways. For example, this compound derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation . The binding of this compound to these targets can disrupt their normal function, leading to therapeutic effects. Additionally, this compound compounds can modulate various biological processes, such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
Azindoyle can be compared with other similar compounds, such as indole and azaindole. While all these compounds share a similar heterocyclic structure, this compound is unique due to its specific nitrogen atom arrangement and reactivity. Some similar compounds include:
Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring.
Azaindole: A compound with a pyridine ring fused to a pyrrole ring.
This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Propiedades
Número CAS |
28593-34-2 |
|---|---|
Fórmula molecular |
C11H12N4O3 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
methyl N-[1-(methylcarbamoyl)benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C11H12N4O3/c1-12-10(16)15-8-6-4-3-5-7(8)13-9(15)14-11(17)18-2/h3-6H,1-2H3,(H,12,16)(H,13,14,17) |
Clave InChI |
AZMLVYPSILJVDA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


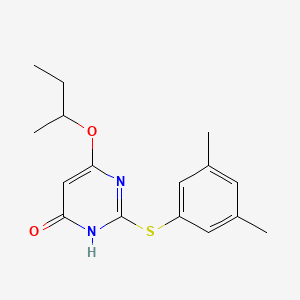
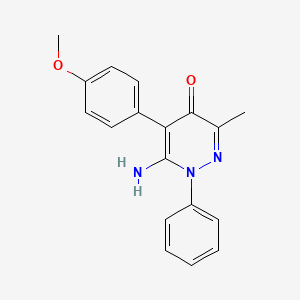
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
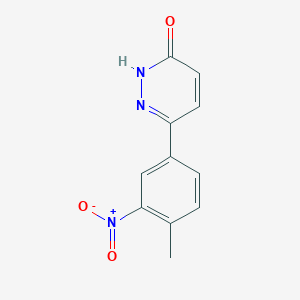
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
